molecular formula C22H20F2N4O3 B2675320 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 1020975-27-2

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No. B2675320
M. Wt: 426.424
InChI Key: WQMUMMOWPMHEMV-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, also known as Molidustat, is a novel hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It is a small molecule drug that is currently being studied for its potential therapeutic applications in the treatment of anemia associated with chronic kidney disease (CKD) and cancer.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds demonstrated variable antimicrobial activity against selected microbial species, with compounds 6d and 6f showing significant activity. This research suggests the potential for further biological screening and application of these compounds, except for 6h and 6l due to higher cytotoxicity (Gul et al., 2017).

Antifungal and Broad-Spectrum Activities

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and exhibit antifungal activity against Aspergillus species. A specific compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed promising broad antifungal activity against various fungi species, including molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated significant fungal load reduction (Bardiot et al., 2015).

Antinociceptive Effects

The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide displayed high σ1 receptor affinity and selectivity, indicating potential effectiveness in treating inflammatory pain. The antinociceptive effect of this compound was demonstrated using the formalin test, showing a reduction in formalin-induced nociception through both local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).

Antioxidant Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, exhibited potent free radical scavenging activity, comparable to BHT and BHA. The study highlighted the OH bond's activity in trapping free radicals and identified hydrogen atom transfer and sequential proton loss electron transfer as the dominant antioxidant mechanisms (Boudebbous et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

KX2-391, a highly selective Src substrate binding site inhibitor, demonstrated significant Src kinase inhibitory activities and anticancer potential. The study aimed to establish a structure-activity relationship and found that the unsubstituted N-benzyl derivative exhibited inhibition of c-Src kinase, indicating promising leads for anticancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMUMMOWPMHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

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